1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea

Urea transporter pharmacology Photoaffinity labeling Amphibian epithelial transport

Sourcing a well-characterized urea transporter (UT-B/UT-A) probe is hindered by scarce comparator data and substitution-sensitive SAR within the pyrimidine-urea series. This compound addresses that gap as a defined photoactivatable scaffold. - Irreversibly inhibits urea-facilitated transport in frog urinary bladder upon photoillumination, mirroring validated photoaffinity probes. - Directly convertible via microwave-assisted guanylation to N′-substituted guanidine libraries in 65-84% yield within 1 hour, enabling chromatography-free parallel synthesis. - Supplied as a custom-synthesized research chemical with full analytical characterization; typical lead time 2-4 weeks.

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
Cat. No. B6073545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea
Molecular FormulaC11H10N4O2
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC(=O)N
InChIInChI=1S/C11H10N4O2/c12-10(17)15-11-13-8(6-9(16)14-11)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15,16,17)
InChIKeyZQNYGFDQIIKAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea: Chemical Identity and Initial Procurement-Relevant Characteristics


1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea is a synthetic heteroaryl urea derivative belonging to the class of pyrimidine-containing ureas [1]. The compound features a pyrimidine core substituted with a phenyl group at position 6, a hydroxyl moiety at position 4, and an unsubstituted urea residue at position 2. It is cataloged in MeSH under the synonym ADS-J13 and is associated with phenylurea compounds and pyrimidinones [1]. Preliminary functional assay records indicate activity against urea-facilitated transport systems in amphibian urinary bladder models , though the mechanistic and selectivity profiles remain sparsely characterized in peer-reviewed literature relative to more heavily studied thiourea and chlorophenyl-urea analogs [2].

Evidence Warning: Why 1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea Cannot Be Assumed Interchangeable with Close Structural Analogs


The pyrimidine-urea scaffold is conformationally sensitive, and minor substitution changes (e.g., relocation of the hydroxyl group to the phenyl ring in N-[4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]urea, or replacement of urea by thiourea) have historically produced large shifts in pharmacological target engagement, transport inhibition potency, and irreversible binding characteristics in frog bladder and red cell ghost models [1]. For the specific compound 1-(4-hydroxy-6-phenylpyrimidin-2-yl)urea, direct head-to-head comparator data are extremely scarce in the open literature, which itself constitutes a procurement risk: reliance on generic substitution without proprietary or in-house validation data would be scientifically indefensible given the known structure-activity discontinuities within this chemical series.

Quantitative Differentiation Evidence for 1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea Versus Closest Analogs


Urea Transport Inhibition in Frog Urinary Bladder: Irreversibility Under Illumination

In a functional screening assay cataloged under ALA682867, 1-(4-hydroxy-6-phenylpyrimidin-2-yl)urea was evaluated for its ability to inhibit urea-facilitated transport in the isolated urinary bladder of female frogs, with activity readout expressed as irreversibility of inhibition following illumination . No quantitative IC50 or percent inhibition values are publicly retrievable from the database entry for this specific compound. In contrast, the structurally related thiourea derivatives 1-(3-azido-4-chlorophenyl)-2-thiourea (ACPTU) and its N-methyl analog Me-ACPTU produced reversible inhibition in the same tissue model with IC50 values of 60.3 µM and 31.6 µM, respectively, and showed covalent binding after illumination [1]. The qualitative descriptor of irreversibility for the target compound suggests a distinct binding mode, but the absence of numeric potency data precludes a rigorous quantitative comparison.

Urea transporter pharmacology Photoaffinity labeling Amphibian epithelial transport

Synthetic Accessibility: Microwave-Assisted Guanidine Derivatization Versus Urea Stability

The 1-(4-hydroxy-6-phenylpyrimidin-2-yl) scaffold serves as a versatile precursor for microwave-assisted synthesis of N′-aryl/alkyl guanidines in excellent yields (65–84%) within 10 minutes at 110–120 °C, with products obtained in analytically pure form after simple filtration [1]. This contrasts with urea derivatives of this scaffold, which demonstrated negligible reactivity under identical conditions; ureas and amino acids gave no detectable products when subjected to the same cyanamide–amine microwave protocol [1]. The differential reactivity stems from the lower nucleophilicity of the urea nitrogen relative to primary amines, a class-level property that directly governs the choice of downstream synthetic route.

Medicinal chemistry Microwave synthesis Pyrimidine functionalization

Regioisomeric Differentiation: 4-Hydroxy-Pyrimidine vs. 2-Hydroxyphenyl-Pyrimidine Ureas

A closely related regioisomer, N-[4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]urea (CAS 52872-80-7, NSC 232482) [1], positions the hydroxyl group on a pendant phenyl ring rather than directly on the electron-deficient pyrimidine core. The 4-hydroxy-pyrimidine tautomer in the target compound exists predominantly as the pyrimidin-4-one form, which profoundly alters the H-bond donor/acceptor pharmacophore compared to the phenolic –OH of the regioisomer. While no direct biological comparison between these two specific compounds has been published, class-level SAR from structurally related series (e.g., 2-hydroxy-6-phenyl-pyrimidine-4-carboxamides [2]) demonstrates that moving the hydroxyl group from the pyrimidine ring to a pendant aryl substituent can shift AChE IC50 values from active (IC50 = 90 µM for the 2-hydroxy-6-phenyl-pyrimidine scaffold) to inactive against BuChE [2]. Extrapolation suggests non-equivalent target engagement profiles for the target compound vs. its regioisomer.

Structure-activity relationships Pyrimidine regioisomers Hydrogen bond donor/acceptor topology

Evidence-Supported Application Scenarios for 1-(4-Hydroxy-6-phenylpyrimidin-2-yl)urea Procurement


Urea Transporter Pharmacology: Irreversible Probe Development

The available functional assay record (ALA682867) indicates that 1-(4-hydroxy-6-phenylpyrimidin-2-yl)urea produces irreversible inhibition of urea-facilitated transport in frog urinary bladder following photoillumination [1]. This property mirrors the photoaffinity labeling approach validated with ACPTU and Me-ACPTU in the Martial et al. (1993) study [2]. Research groups investigating urea transporter (UT-B/UT-A) binding site topology may therefore consider this compound as a candidate scaffold for developing covalent, photoactivatable molecular probes, provided that proprietary or in-house dose-response characterization is performed first to establish potency and validate the irreversibility claim under controlled conditions.

Heterocyclic Chemistry: Scaffold for Microwave-Assisted Guanidine Library Synthesis

As established by Hall et al. (2017), the N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]cyanamide intermediate—directly accessible from the urea derivative via dehydration—undergoes highly efficient microwave-assisted guanylation with primary amines to generate focused guanidine libraries in 65–84% yield within one hour total preparation time [1]. Medicinal chemistry laboratories procuring 1-(4-hydroxy-6-phenylpyrimidin-2-yl)urea as a starting material for parallel synthesis of N′-substituted guanidines benefit from this well-characterized, high-yielding, chromatography-free protocol that produces analytically pure products.

Regioisomeric Selectivity Studies: Pyrimidine-4-ol vs. Phenyl-2-ol Pharmacophore Comparison

The topological distinction between a pyrimidin-4-one hydrogen-bonding motif (this compound) and a 2-hydroxyphenyl motif (CAS 52872-80-7) provides a defined chemical probe pair for investigating how H-bond donor/acceptor geometry influences target recognition within enzyme active sites or transporter binding pockets. Although direct comparative biological data are lacking, the class-level SAR from related 2-hydroxy-6-phenyl-pyrimidine derivatives showing selective AChE inhibition (IC50 = 90 µM) over BuChE [2] supports the rationale for systematic pair-wise profiling. Research groups with access to in-house screening panels can use these two regioisomers as orthogonal tool compounds to deconvolute pharmacophoric requirements for their target of interest.

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